molecular formula C16H18FNO B1345904 4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine CAS No. 946785-77-9

4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine

Cat. No. B1345904
M. Wt: 259.32 g/mol
InChI Key: MRZJKJYVUWUMOH-UHFFFAOYSA-N
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Description

“4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine” is a chemically synthesized compound . It has a molecular weight of 259.32 . The IUPAC name for this compound is 4-(4-tert-butylphenoxy)-3-fluorophenylamine .


Molecular Structure Analysis

The InChI code for “4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine” is 1S/C16H18FNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine” has a molecular weight of 259.32 . It is recommended to be stored at ambient temperature .

Scientific Research Applications

Synthesis and Characterization

4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine, a compound with potential applications in various scientific research fields, has been studied in different contexts, including synthesis methods, material properties, and chemical reactions. One approach for synthesizing related structures involves transforming 4-tert-butylphenols into 4-fluorophenols through a two-step procedure involving oxidative fluorination followed by acid-catalyzed aromatization, indicating the potential for creating fluorinated analogs including 4-[4-(tert-butyl)phenoxy]-3-fluorophenylamine under similar conditions (Bienvenu et al., 2002).

Electrochemical Properties

Electrochemical studies on tert-butylated phenols have shown selective oxidation behavior in aprotic environments. This suggests that compounds with tert-butyl groups, such as 4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine, could exhibit interesting electrochemical properties, potentially useful in materials science and organic electronics. The study on electrochemical versus chemical oxidation of bulky phenols indicates the influence of steric hindrance and phenoxyl radical stability on oxidation outcomes (Zabik et al., 2016).

Material Applications

Polymeric materials synthesized from diamines related to 4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine have shown enhanced solubility and thermal stability. These materials, such as polyimides synthesized from related diamines, exhibit high transparency and outstanding thermal properties, suggesting potential applications in advanced materials research. The synthesis and characterization of polyimides from related compounds demonstrate the impact of tert-butyl groups and phenoxy units on solubility and thermal properties (Li et al., 2016).

Safety And Hazards

The safety information available indicates that “4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine” may be an irritant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

4-(4-tert-butylphenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZJKJYVUWUMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine

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